molecular formula C14H8BrN3O4 B1284473 2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 904814-03-5

2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B1284473
CAS No.: 904814-03-5
M. Wt: 362.13 g/mol
InChI Key: RHDNCZFTZISIAU-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a bromine atom, and a nitro group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the benzodioxole group through a coupling reaction. The bromine and nitro groups are then introduced via halogenation and nitration reactions, respectively. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine include:

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O4/c15-14-13(8-1-3-10-11(5-8)22-7-21-10)16-12-4-2-9(18(19)20)6-17(12)14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDNCZFTZISIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587663
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-03-5
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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